Quercetin 3,3'-dimethyl ether
Overview
Description
Quercetin 3,3’-dimethyl ether is a naturally occurring flavonoid compound found in various plant species. It is a derivative of quercetin, where the hydroxy groups at positions 3 and 3’ are replaced by methoxy groups. This compound exhibits significant biological activities, including antioxidant, antibacterial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3,3’-dimethyl ether typically involves the methylation of quercetin. One common method is the reaction of quercetin with dimethyl sulfate in the presence of a base such as potassium hydroxide or sodium hydroxide in dimethyl sulfoxide at room temperature. This reaction proceeds efficiently, yielding quercetin 3,3’-dimethyl ether as a single product .
Industrial Production Methods: Industrial production of quercetin 3,3’-dimethyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Quercetin 3,3’-dimethyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert quercetin 3,3’-dimethyl ether to its corresponding dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Quercetin 3,3’-dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: This compound is investigated for its antioxidant and anti-inflammatory effects in various biological systems.
Mechanism of Action
The mechanism of action of quercetin 3,3’-dimethyl ether involves several molecular targets and pathways:
Antioxidant Activity: It acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Quercetin 3,3’-dimethyl ether inhibits enzymes such as quinone reductase 2, which plays a role in the metabolism of toxic quinolines.
Cell Signaling: It modulates various cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.
Comparison with Similar Compounds
Quercetin 3,3’-dimethyl ether is compared with other similar compounds to highlight its uniqueness:
Quercetin: The parent compound with hydroxy groups at positions 3 and 3’.
Quercetin 3,4’-dimethyl ether: Another derivative with methoxy groups at positions 3 and 4’.
Quercetin 3,7-dimethyl ether: A derivative with methoxy groups at positions 3 and 7.
Uniqueness: Quercetin 3,3’-dimethyl ether is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quercetin derivatives. Its enhanced antioxidant and antibacterial properties make it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-methoxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)19)16-17(23-2)15(21)14-11(20)6-9(18)7-13(14)24-16/h3-7,18-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEHGPQTMOPUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195941 | |
Record name | 3,3'-Di-O-methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-17-6 | |
Record name | 3,3'-Di-O-methylquercetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004382176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Dimethylquercetin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3'-Di-O-methylquercetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-DI-O-METHYLQUERCETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J03N0KJ42I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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